1-(2-Bromo-1-isobutoxyethyl)-2-methylbenzene
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Overview
Description
1-(2-Bromo-1-isobutoxyethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromo group, an isobutoxyethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-isobutoxyethyl)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-isobutoxyethyl)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction.
Major Products Formed
Substitution: 1-(2-Amino-1-isobutoxyethyl)-2-methylbenzene.
Oxidation: 1-(2-Hydroxy-1-isobutoxyethyl)-2-methylbenzene.
Reduction: 1-(2-Isobutoxyethyl)-2-methylbenzene.
Scientific Research Applications
1-(2-Bromo-1-isobutoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-1-isobutoxyethyl)-2-methylbenzene
- 1-(2-Fluoro-1-isobutoxyethyl)-2-methylbenzene
- 1-(2-Iodo-1-isobutoxyethyl)-2-methylbenzene
Uniqueness
1-(2-Bromo-1-isobutoxyethyl)-2-methylbenzene is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H19BrO |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10(2)9-15-13(8-14)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
RJBFPTFIAVMFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)OCC(C)C |
Origin of Product |
United States |
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